molecular formula C12H19N3O B14776840 2-amino-N-propan-2-yl-N-(pyridin-2-ylmethyl)propanamide

2-amino-N-propan-2-yl-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B14776840
M. Wt: 221.30 g/mol
InChI Key: JJIVXQCQYJIWNN-UHFFFAOYSA-N
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Description

2-amino-N-propan-2-yl-N-(pyridin-2-ylmethyl)propanamide is a compound that belongs to the class of amides It features a pyridine ring, which is known for its significant biological and therapeutic value

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-propan-2-yl-N-(pyridin-2-ylmethyl)propanamide can be achieved through the alkylation reaction between 2-chloromethylpyridine and bis(isopropyl)amine . The reaction typically involves the use of acetonitrile as a solvent and is carried out at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-propan-2-yl-N-(pyridin-2-ylmethyl)propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .

Scientific Research Applications

2-amino-N-propan-2-yl-N-(pyridin-2-ylmethyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N-propan-2-yl-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s pyridine ring plays a crucial role in its biological activity, allowing it to interact with various enzymes and receptors . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may modulate specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-propan-2-yl-N-(pyridin-2-ylmethyl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industry.

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

2-amino-N-propan-2-yl-N-(pyridin-2-ylmethyl)propanamide

InChI

InChI=1S/C12H19N3O/c1-9(2)15(12(16)10(3)13)8-11-6-4-5-7-14-11/h4-7,9-10H,8,13H2,1-3H3

InChI Key

JJIVXQCQYJIWNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=CC=N1)C(=O)C(C)N

Origin of Product

United States

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